molecular formula C8H11N3 B13607196 2-(6-Methylpyridin-2-yl)acetimidamide

2-(6-Methylpyridin-2-yl)acetimidamide

Cat. No.: B13607196
M. Wt: 149.19 g/mol
InChI Key: CLRYVIJKIUYTOB-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)acetimidamide is an organic compound with the molecular formula C8H11N3 It is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and an acetimidamide group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)acetimidamide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with appropriate reagents to introduce the acetimidamide group. One common method involves the use of thionyl chloride to convert the carboxylic acid to an acyl chloride, followed by reaction with ammonia or an amine to form the acetimidamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the acetimidamide group to other functional groups such as amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(6-Methylpyridin-2-yl)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)acetimidamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-2-yl)acetimidamide is unique due to the presence of both the methyl and acetimidamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)ethanimidamide

InChI

InChI=1S/C8H11N3/c1-6-3-2-4-7(11-6)5-8(9)10/h2-4H,5H2,1H3,(H3,9,10)

InChI Key

CLRYVIJKIUYTOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(=N)N

Origin of Product

United States

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